Molecular Weight Differentiation Against the 1,3,5-Trimethylpyrazole Carbonyl Analog (CAS 1797601-11-6)
The target compound (MW 323.4 g/mol) possesses a 56.0 g/mol lower molecular weight than the 1,3,5-trimethylpyrazole carbonyl analog N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1797601-11-6, MW 379.45 g/mol), a 17.3% reduction that corresponds to the absence of two methyl substituents and a carbonyl oxygen [1]. This lower molecular weight translates to a predicted reduction in logP of approximately 0.8–1.2 units based on additive fragment contributions, which may improve aqueous solubility and reduce non-specific protein binding in biochemical assays [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 323.4 g/mol; C13H13N3O3S2 |
| Comparator Or Baseline | 1,3,5-trimethyl carbonyl analog (CAS 1797601-11-6): MW = 379.45 g/mol; C16H17N3O4S2 |
| Quantified Difference | ΔMW = –56.0 g/mol (–17.3%); estimated ΔlogP ≈ –0.8 to –1.2 |
| Conditions | Calculated molecular weight; logP estimated by additive fragment method |
Why This Matters
A lower molecular weight and reduced lipophilicity favor compliance with Lipinski's rule-of-five criteria for oral bioavailability, making the target compound a more suitable starting scaffold for lead optimization programs than the bulkier trimethyl-carbonyl analog.
- [1] Kuujia. Cas no 1797601-11-6 (N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide). https://www.kuujia.com (accessed 2026-05-07). View Source
